molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazin CAS No. 52333-42-3

7-Bromopyrido[2,3-b]pyrazin

Katalognummer: B1275775
CAS-Nummer: 52333-42-3
Molekulargewicht: 210.03 g/mol
InChI-Schlüssel: YEDMUIQRKXNDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3 and a molecular weight of 210.03 g/mol It is a brominated derivative of pyridopyrazine, characterized by a pyridine ring fused to a pyrazine ring with a bromine atom at the 7th position

Wissenschaftliche Forschungsanwendungen

7-Bromopyrido[2,3-b]pyrazine has several applications in scientific research:

Safety and Hazards

7-Bromopyrido[2,3-b]pyrazine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . The compound should be handled with suitable protective clothing, and contact with skin and eyes should be avoided .

Wirkmechanismus

Target of Action

It is known that the compound has a significant impact on the respiratory system .

Biochemical Pathways

It is noted, however, that the compound is useful for proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.

Result of Action

It is known that the compound is used in proteomics research , suggesting it may have significant effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

7-Bromopyrido[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with phosphodiesterase IV (PDE IV), an enzyme involved in the production of tumor necrosis factor (TNF) . This interaction suggests that 7-Bromopyrido[2,3-b]pyrazine may have potential therapeutic applications in conditions where TNF production is a factor.

Cellular Effects

The effects of 7-Bromopyrido[2,3-b]pyrazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with PDE IV can lead to changes in the signaling pathways that regulate inflammation and immune responses . Additionally, 7-Bromopyrido[2,3-b]pyrazine has been shown to affect the expression of genes involved in these pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 7-Bromopyrido[2,3-b]pyrazine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of PDE IV, inhibiting its activity and thereby reducing the production of TNF . This inhibition can lead to a decrease in inflammation and other immune responses, highlighting the potential therapeutic benefits of 7-Bromopyrido[2,3-b]pyrazine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromopyrido[2,3-b]pyrazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Bromopyrido[2,3-b]pyrazine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 7-Bromopyrido[2,3-b]pyrazine in in vitro and in vivo studies has shown sustained effects on cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 7-Bromopyrido[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate immune responses without causing significant toxicity . At higher doses, 7-Bromopyrido[2,3-b]pyrazine can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

7-Bromopyrido[2,3-b]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites . These metabolites are then excreted from the body, primarily through the kidneys . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that interact with the same metabolic pathways .

Transport and Distribution

Within cells and tissues, 7-Bromopyrido[2,3-b]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 7-Bromopyrido[2,3-b]pyrazine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 7-Bromopyrido[2,3-b]pyrazine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 7-Bromopyrido[2,3-b]pyrazine may be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes and other proteins . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for 7-Bromopyrido[2,3-b]pyrazine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromopyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromopyrido[2,3-b]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can be readily substituted, making it a versatile intermediate for the synthesis of various derivatives .

Eigenschaften

IUPAC Name

7-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDMUIQRKXNDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401182
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-42-3
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromopyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2,3-diamine (6.5 g, 35 mmol) was dissolved in MeOH (100 ml). Glyoxal (15 ml of a 40% solution). The solution was stirred for 18 h at room temperature. The solvent was removed, and the crude material was partitioned between ethyl acetate and brine. The ethyl acetate was washed two additional times with brine, the organic layer was dried using MgSO4, and the solvent as removed to yield the title product (6.9 g (95%),33 mmol). 1H NMR (DMSO-d6): δ=9.28 (d, 1H, J=2.5 Hz), 9.19 (d, 1H, J=1.7 Hz), 9.10 (d,1H, J=1.7 Hz), 8.94(d,1H, J=2.5 Hz). Calculated mass=210.03, [M+H]+=212.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromopyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Bromopyrido[2,3-b]pyrazine
Reactant of Route 3
Reactant of Route 3
7-Bromopyrido[2,3-b]pyrazine
Reactant of Route 4
7-Bromopyrido[2,3-b]pyrazine
Reactant of Route 5
7-Bromopyrido[2,3-b]pyrazine
Reactant of Route 6
7-Bromopyrido[2,3-b]pyrazine
Customer
Q & A

Q1: What is the significance of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in synthesizing novel heterocyclic compounds?

A1: 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione serves as a crucial starting material for synthesizing various heterocyclic compounds containing the pyrido[2,3-b]pyrazine motif [, ]. This compound can undergo further modifications, such as N-alkylation [] and thionation followed by alkylation [], allowing for the introduction of diverse substituents and functionalities to the core structure.

Q2: How is 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically synthesized?

A2: The synthesis of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves the condensation reaction of 5-bromo-2,3-diaminopyridine with oxalic acid []. This reaction leads to the formation of the desired pyrido[2,3-b]pyrazine ring system with a bromine substituent at the 7-position.

Q3: What characterization methods were used to confirm the structure of the synthesized compounds derived from 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione?

A3: The structures of the newly synthesized compounds were confirmed using standard spectroscopic techniques [, ]. While the specific techniques were not explicitly named, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly used for structural elucidation of organic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.